![molecular formula C22H21N3O4 B2424529 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide CAS No. 877657-74-4](/img/no-structure.png)

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

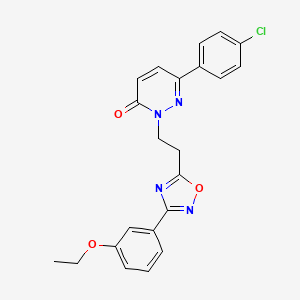

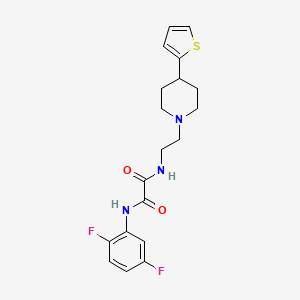

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.

BenchChem offers high-quality 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- The compound’s unique benzofuro[3,2-d]pyrimidine scaffold makes it a potential candidate for drug discovery. Researchers have explored its derivatives as inhibitors of specific enzymes or receptors, aiming to develop novel therapeutics .

- Some pyrido[2,3-d]pyrimidin-7(8H)-ones, structurally related to our compound, have been designed as selective orally bioavailable TTK inhibitors. These molecules could play a role in cancer treatment .

- Novel 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, synthesized from related precursors, were tested in vitro for their ability to inhibit cancer cell growth. Investigating the compound’s impact on specific cancer cell lines could yield valuable insights .

- A derivative containing the pyrrolo[3,2-d]pyrimidine core was found to be a potent inhibitor of PNP. PNP plays a role in purine metabolism, and inhibiting it selectively could have implications in immunosuppression and cancer therapy .

- The compound’s ortho C–H arylation has been explored using palladium catalysis. This method allows the direct functionalization of C–H bonds, leading to the synthesis of biphenyl-containing pyrrolo[2,3-d]pyrimidines. Such synthetic approaches contribute to the toolbox of organic chemists .

- Researchers have investigated the compound’s effects on various biological targets, including enzymes, receptors, and cellular pathways. Understanding its interactions with specific proteins or nucleic acids can guide further studies .

Medicinal Chemistry and Drug Development

Threonine Tyrosine Kinase (TTK) Inhibition

Cancer Cell Growth Inhibition

Purine Nucleoside Phosphorylase (PNP) Inhibition

Organic Synthesis and Methodology

Biological Activity Profiling

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine with N-isopropylacetamide.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine", "N-isopropylacetamide", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "DCC (dicyclohexylcarbodiimide)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "To a stirred solution of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine (1.0 equiv) in DMF, add Et3N (1.2 equiv) and N-isopropylacetamide (1.1 equiv).", "Cool the reaction mixture to 0-5°C and add DCC (1.2 equiv) in DCM dropwise.", "Stir the reaction mixture at room temperature for 12-24 hours.", "Filter the precipitated dicyclohexylurea and wash the filter cake with DCM.", "Concentrate the filtrate under reduced pressure and dissolve the residue in DCM.", "Wash the organic layer with NaHCO3 solution, brine, and water successively.", "Dry the organic layer over Na2SO4 and concentrate under reduced pressure.", "Purify the residue by column chromatography to obtain the desired product." ] } | |

Numéro CAS |

877657-74-4 |

Formule moléculaire |

C22H21N3O4 |

Poids moléculaire |

391.427 |

Nom IUPAC |

2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C22H21N3O4/c1-13(2)23-18(26)12-24-19-16-6-4-5-7-17(16)29-20(19)21(27)25(22(24)28)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,23,26) |

Clé InChI |

QPENFXBZEPFXAV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC(C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2424447.png)

![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)

![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)

![methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424455.png)

![4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2424457.png)

![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)